molecular formula C17H19NO8 B11958282 tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate CAS No. 1444-11-7

tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate

Cat. No.: B11958282
CAS No.: 1444-11-7
M. Wt: 365.3 g/mol
InChI Key: FKZDDNVZIBPDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple ester groups attached to the indole core, making it a valuable molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization to produce the indole core.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is unique due to its specific arrangement of ester groups and the indole core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1444-11-7

Molecular Formula

C17H19NO8

Molecular Weight

365.3 g/mol

IUPAC Name

tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate

InChI

InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3

InChI Key

FKZDDNVZIBPDOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.